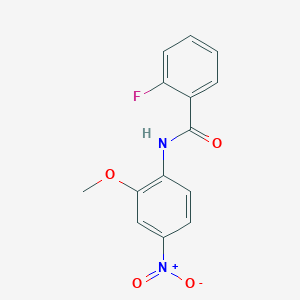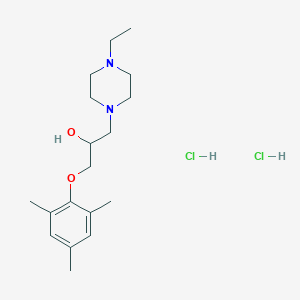![molecular formula C10H9F6NO2 B5208151 methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely used in the synthesis of various organic compounds due to its unique structure and properties.2.1]hept-5-ene-3-carboxylic acid.
Mechanism of Action
The mechanism of action of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, leading to the formation of various organic compounds. The unique structure of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid makes it a valuable building block in organic synthesis.
Biochemical and Physiological Effects:
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported that the compound exhibits low toxicity and is relatively stable under physiological conditions. Further research is needed to determine the potential biochemical and physiological effects of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid in lab experiments include its unique structure and properties, which make it a valuable building block in organic synthesis. Additionally, the compound exhibits low toxicity and is relatively stable under physiological conditions. However, the limitations of using methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid include the difficulty in synthesizing the compound and the need for specialized equipment and techniques for purification.
Future Directions
There are several future directions for the research on methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid. One of the potential areas of research is the development of new synthetic routes for the compound that can improve the yield and purity of the product. Another area of research is the investigation of the biochemical and physiological effects of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid, which can lead to the development of new biologically active compounds. Additionally, the use of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid in the synthesis of new materials, such as polymers and dendrimers, is another potential area of research.
Synthesis Methods
The synthesis of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with trifluoromethylacrylic acid and subsequent protection of the amine group with Boc anhydride. The final product is obtained after purification using chromatography techniques. The synthesis of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been reported in several research papers, and the yield and purity of the product depend on the reaction conditions used.
Scientific Research Applications
Methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been widely used in the synthesis of various organic compounds, including amino acids, peptides, and alkaloids. The unique structure of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid makes it a valuable building block in organic synthesis. Additionally, methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been used as a starting material for the preparation of biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
properties
IUPAC Name |
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c1-19-7(18)17-6-3-2-5(4-6)8(17,9(11,12)13)10(14,15)16/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSYSAXVHVXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)



![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)


![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
